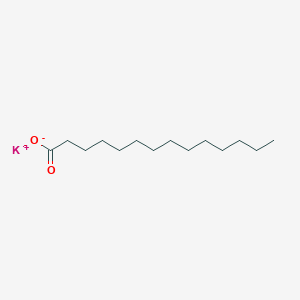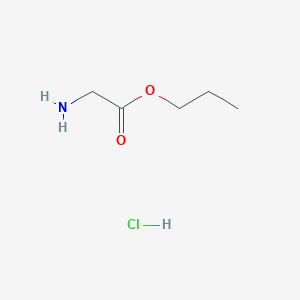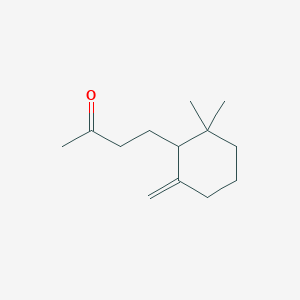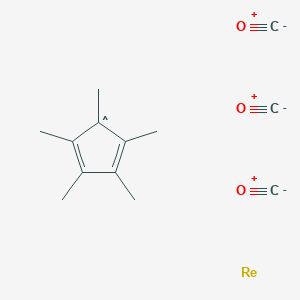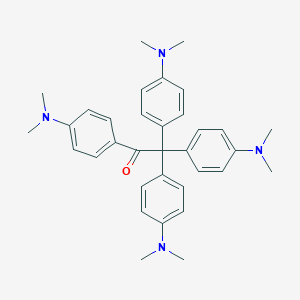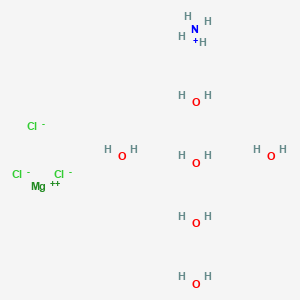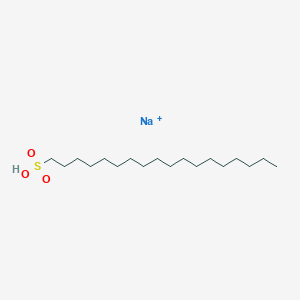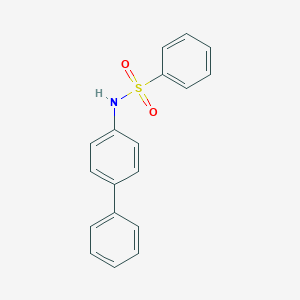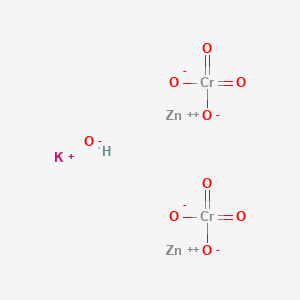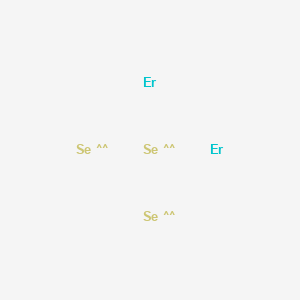
Dierbium triselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dierbium triselenide is a rare earth metal selenide compound that has attracted significant attention from the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including electronics, optics, and catalysis. In
Applications De Recherche Scientifique
Dierbium triselenide has been extensively studied for its potential applications in various fields. In electronics, it has been investigated for its use in high-temperature superconductors, magnetic storage devices, and field-effect transistors. In optics, it has been studied for its potential use in infrared detectors and fiber optics. In catalysis, it has been explored for its ability to catalyze various chemical reactions, including hydrogenation and dehydrogenation reactions.
Mécanisme D'action
The mechanism of action of dierbium triselenide is not fully understood. However, it is believed that its unique electronic and magnetic properties play a significant role in its potential applications. The compound has a layered crystal structure, with each layer consisting of dierbium atoms coordinated with six selenium atoms. The layers are stacked on top of each other, forming a three-dimensional structure.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of dierbium triselenide. However, studies have shown that it is relatively non-toxic and has low environmental impact. It is not known to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Dierbium triselenide has several advantages for lab experiments. It is relatively stable and can be easily synthesized using various methods. It has unique electronic and magnetic properties that make it attractive for various applications. However, there are also some limitations. The compound is relatively expensive and not widely available. It is also challenging to work with due to its high melting point and low solubility in most solvents.
Orientations Futures
There are several future directions for research on dierbium triselenide. One area of focus is the synthesis of dierbium triselenide nanoparticles, which could have unique properties and potential applications in various fields. Another area of focus is the use of dierbium triselenide in energy storage devices, such as batteries and supercapacitors. Additionally, there is potential for further exploration of its catalytic properties and applications in the pharmaceutical industry.
Conclusion
In conclusion, dierbium triselenide is a rare earth metal selenide compound that has unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential and unlock its applications in various fields.
Méthodes De Synthèse
Dierbium triselenide can be synthesized through various methods, including solid-state reaction, chemical vapor transport, and solution-based methods. The solid-state reaction method involves heating a mixture of dierbium oxide and selenium powder at high temperatures in a vacuum or inert atmosphere. The chemical vapor transport method involves the transport of the reactants to a cooler zone, where they react to form dierbium triselenide. The solution-based method involves the reaction of dierbium chloride or nitrate with sodium selenide in a solvent such as ethanol or water.
Propriétés
Numéro CAS |
12020-38-1 |
|---|---|
Nom du produit |
Dierbium triselenide |
Formule moléculaire |
Er2Se3 |
Poids moléculaire |
571.4 g/mol |
InChI |
InChI=1S/2Er.3Se |
Clé InChI |
SAJINCSOEUABRO-UHFFFAOYSA-N |
SMILES |
[Se].[Se].[Se].[Er].[Er] |
SMILES canonique |
[Se].[Se].[Se].[Er].[Er] |
Autres numéros CAS |
12020-38-1 |
Synonymes |
dierbium triselenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



